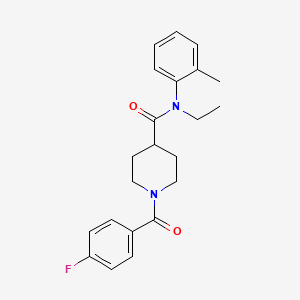

N-ethyl-1-(4-fluorobenzoyl)-N-(2-methylphenyl)-4-piperidinecarboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves nucleophilic substitution reactions, condensation with carbamimide, and fluorination techniques. For instance, Katoch-Rouse and Horti (2003) demonstrated the feasibility of nucleophilic displacement in synthesizing radiolabeled compounds for studying cannabinoid receptors (Katoch-Rouse & Horti, 2003).

Molecular Structure Analysis

X-ray diffraction studies are commonly used to confirm the structure of synthesized compounds. For example, Sanjeevarayappa et al. (2015) utilized single crystal XRD data to confirm the structure of a tert-butyl piperazine-1-carboxylate derivative, highlighting the importance of structural confirmation in chemical synthesis (Sanjeevarayappa et al., 2015).

Applications De Recherche Scientifique

Mycobacterium tuberculosis GyrB Inhibitors

A study by V. U. Jeankumar et al. (2013) investigated thiazole-aminopiperidine hybrid analogues, including compounds related to N-ethyl-1-(4-fluorobenzoyl)-N-(2-methylphenyl)-4-piperidinecarboxamide, for their potential as Mycobacterium tuberculosis GyrB inhibitors. These compounds were evaluated for their in vitro activity against Mycobacterium smegmatis (MS) GyrB ATPase and Mycobacterium tuberculosis (MTB) DNA gyrase, as well as for their antituberculosis activity and cytotoxicity. The promising compound from this series demonstrated significant activity in all tests, indicating the potential of such compounds in the development of new antituberculosis agents (V. U. Jeankumar et al., 2013).

5-HT1A Antagonists Development

Research by Lixin Lang et al. (1999) focused on developing fluorinated derivatives of WAY 100635, including molecules structurally related to N-ethyl-1-(4-fluorobenzoyl)-N-(2-methylphenyl)-4-piperidinecarboxamide, as 5-HT1A antagonists. These compounds were evaluated for their biological properties in comparison with [11C]carbonyl WAY 100635. The study found that one of the fluorinated compounds demonstrated pharmacokinetic properties and specific binding ratios comparable to the parent compound, suggesting its potential utility in assessing dynamic changes in serotonin levels and for static measurement of 5-HT1A receptor distribution (Lixin Lang et al., 1999).

GPIIb/IIIa Integrin Antagonists

A study by Y. Hayashi et al. (1998) introduced ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate 40 (NSL-96184), a compound with structural similarities to N-ethyl-1-(4-fluorobenzoyl)-N-(2-methylphenyl)-4-piperidinecarboxamide. This compound was identified as a highly potent and orally active fibrinogen receptor antagonist, showing significant in vitro and in vivo human platelet aggregation inhibitory activity. Its oral availability and fast onset of antiplatelet action suggest its therapeutic potential, especially for antithrombotic treatment in the acute phase (Y. Hayashi et al., 1998).

Serotonin 1A Receptors in Alzheimer's Disease

V. Kepe et al. (2006) utilized a selective serotonin 1A (5-HT1A) molecular imaging probe, structurally related to N-ethyl-1-(4-fluorobenzoyl)-N-(2-methylphenyl)-4-piperidinecarboxamide, for quantification of 5-HT1A receptor densities in the brains of Alzheimer's disease patients. The study found significant decreases in receptor densities in both hippocampi and raphe nuclei of Alzheimer's patients, correlating with worsening clinical symptoms. This highlights the potential use of similar compounds in studying and understanding the role of 5-HT1A receptors in Alzheimer's disease and other neurological conditions (V. Kepe et al., 2006).

Propriétés

IUPAC Name |

N-ethyl-1-(4-fluorobenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN2O2/c1-3-25(20-7-5-4-6-16(20)2)22(27)18-12-14-24(15-13-18)21(26)17-8-10-19(23)11-9-17/h4-11,18H,3,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHZEIRICCRBOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(4-methylphenyl)-2-[({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4615639.png)

![N-(4-anilinophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4615645.png)

![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4615653.png)

![{2,6-dichloro-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4615667.png)

![methyl (5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4615679.png)

![4-isobutyl-5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4615698.png)

![2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4615702.png)

![{4-[2-(2-pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/structure/B4615708.png)

![5-(4-fluorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4615718.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4615724.png)

![5-phenyl-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4615727.png)

![3-(4-methylphenyl)-7-(3-pyridinyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B4615736.png)

![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4615743.png)